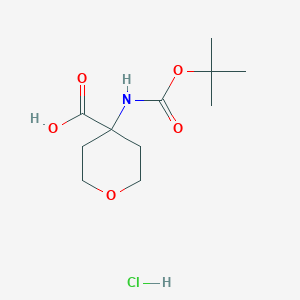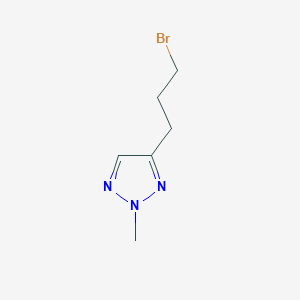![molecular formula C9H17ClO B13199394 2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
2-[2-(Chloromethyl)butyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Chloromethyl)butyl]oxolane is an organic compound with the molecular formula C9H17ClO It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]oxolane typically involves the reaction of 2-butyl-2-(chloromethyl)oxirane with a suitable nucleophile under controlled conditions. One common method is the ring-opening reaction of the oxirane with a nucleophile such as a halide ion, which leads to the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Chloromethyl)butyl]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-[2-(hydroxymethyl)butyl]oxolane, 2-[2-(alkoxymethyl)butyl]oxolane, and 2-[2-(aminomethyl)butyl]oxolane.
Oxidation Reactions: Products include 2-[2-(formyl)butyl]oxolane and 2-[2-(carboxyl)butyl]oxolane.
Reduction Reactions: The major product is 2-[2-(methyl)butyl]oxolane.
Wissenschaftliche Forschungsanwendungen
2-[2-(Chloromethyl)butyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(Chloromethyl)butyl]oxolane involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and influences its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Hydroxymethyl)butyl]oxolane
- 2-[2-(Methoxymethyl)butyl]oxolane
- 2-[2-(Aminomethyl)butyl]oxolane
Uniqueness
2-[2-(Chloromethyl)butyl]oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
2-[2-(chloromethyl)butyl]oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
OXBBISFBKVHAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1CCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)



